molecular formula C22H21N5O2 B2411802 N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide CAS No. 1002958-49-7

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide

Cat. No. B2411802
CAS RN: 1002958-49-7
M. Wt: 387.443
InChI Key: RZHPNXOUBGRQQN-UHFFFAOYSA-N
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Description

“N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide” is a chemical compound with the molecular formula C23H28N6O4S . It has a molecular weight of 484.6 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrimidine ring (which contains nitrogen atoms), a pyrazole ring (another type of nitrogen-containing ring), and a naphthamide group . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The compound has several notable computed properties :

Mechanism of Action

Target of Action

The primary target of TCMDC-124936 is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) and the essential malarial kinase PfCLK3 . These targets play a crucial role in the survival and propagation of the malaria parasite, Plasmodium falciparum.

Mode of Action

TCMDC-124936 interacts with its targets through a unique mechanism known as reaction hijacking . This compound inhibits protein translation and activates the amino acid starvation response . It acts as a pro-inhibitor, and the inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-124936 adduct . The human AsnRS is much less susceptible to this reaction hijacking mechanism .

Biochemical Pathways

The action of TCMDC-124936 affects the protein synthesis pathway in the malaria parasite . By inhibiting the PfAsnRS, it disrupts the normal function of the tRNA synthetase, which is crucial for protein synthesis . This disruption leads to an activation of the amino acid starvation response, affecting the parasite’s ability to produce essential proteins .

Pharmacokinetics

The compound displays potent activity against parasite cultures, suggesting good bioavailability .

Result of Action

The inhibition of PfAsnRS and PfCLK3 by TCMDC-124936 leads to a potent anti-malarial effect. It disrupts protein synthesis, leading to an amino acid starvation response in the parasite . This results in the death of the parasite, thereby treating the malaria infection .

Action Environment

The compound has shown potent activity against parasite cultures, suggesting that it is effective in the biological environment of the parasite .

properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-4-16-14(3)23-22(25-20(16)28)27-19(12-13(2)26-27)24-21(29)18-11-7-9-15-8-5-6-10-17(15)18/h5-12H,4H2,1-3H3,(H,24,29)(H,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHPNXOUBGRQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide

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